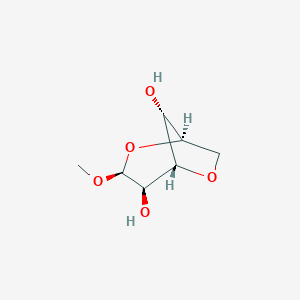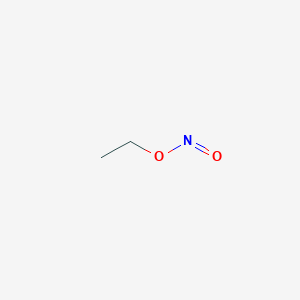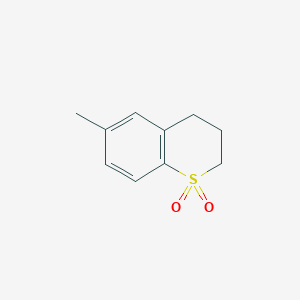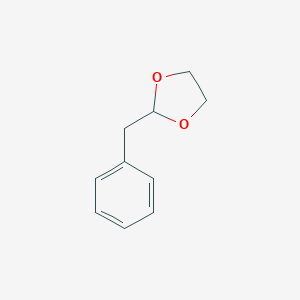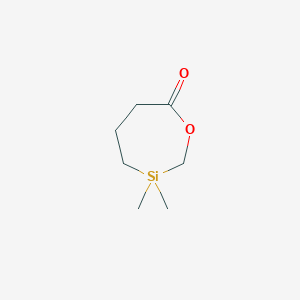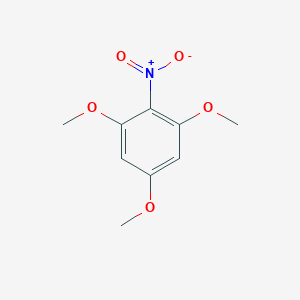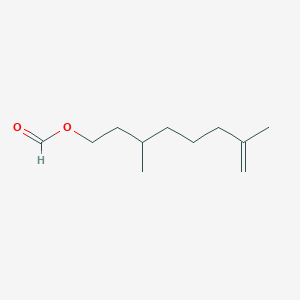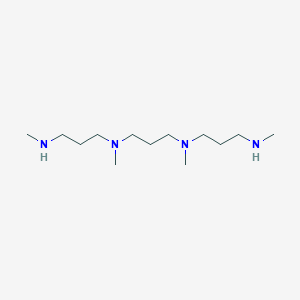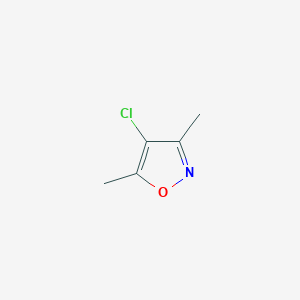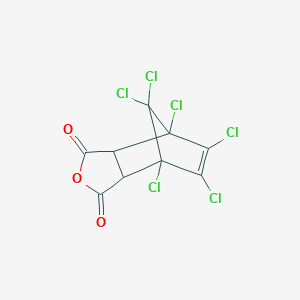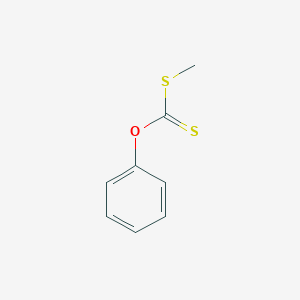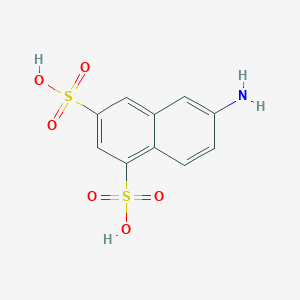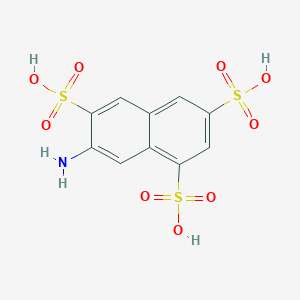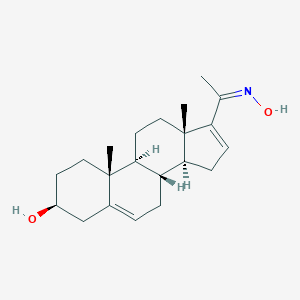
(3beta,20Z)-20-(Hydroxyimino)pregna-5,16-dien-3-ol
Description
Synthesis Analysis
An efficient synthesis approach for related pregnadiene compounds involves multiple steps starting from commercially available precursors. For instance, 3 alpha-hydroxy-5 alpha-pregna-9(11),16-diene-20-one was synthesized from 16,17 alpha-epoxy-3 beta-hydroxy-5-pregnen-20-one through a series of reactions, highlighting the complexity and precision required in synthesizing such structures (Kim, Kim, & Shim, 1984).
Molecular Structure Analysis
The molecular structure of pregnadienes like "(3beta,20Z)-20-(Hydroxyimino)pregna-5,16-dien-3-ol" typically includes multiple rings and functional groups contributing to their chemical behavior. For example, compounds such as 3β-acetoxy-pregna-5,16-dien-20-one exhibit specific ring conformations and junctions, critical for understanding their chemical and biological functionalities (Bandhoria et al., 2006).
Chemical Reactions and Properties
These compounds participate in various chemical reactions due to their functional groups. For instance, they can undergo oxidation, reduction, and other transformations pivotal in steroid chemistry and synthesis pathways, affecting their biological and chemical properties (Schow & Mcmorris, 1977).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are determined by the molecular structure. The detailed crystallographic analysis provides insights into the compound's conformation and stability, crucial for its applications in medicinal chemistry and material science (Bandhoria et al., 2006).
Chemical Properties Analysis
Chemical properties, such as reactivity with other substances, stability under various conditions, and interaction with biological molecules, are key for the application of pregnadienes in drug development and other fields. Studies and syntheses of related compounds provide a basis for understanding these aspects in detail, contributing to the broader knowledge of steroid chemistry and its applications (Fell & Heathcock, 2002).
Scientific Research Applications
Understanding Steroid Disorders
Research has identified a novel steroid disorder associated with genital ambiguity, characterized by overproduction of pregnenolone and progesterone, leading to elevated concentrations of these steroids. This condition, named apparent pregnene hydroxylation deficiency (APHD), highlights the central role of steroid biosynthesis in sexual development and suggests the potential involvement of (3beta,20Z)-20-(Hydroxyimino)pregna-5,16-dien-3-ol in steroid-related disorders. The study proposes that the disorder could be linked to deficiencies in co-factors and modulators of hydroxylation such as P450 reductase and cytochrome b5, or post-translational modifications of the hydroxylases (Shackleton & Małunowicz, 2003).
Antidiabetic Potential
Flavonoids, known for their potent α-glucosidase inhibitory activity, highlight the relevance of steroid-like compounds in the treatment and management of diabetes mellitus. The study on flavonoids' mechanism of action and their potential as α-glucosidase inhibitors indicates the significance of compounds like (3beta,20Z)-20-(Hydroxyimino)pregna-5,16-dien-3-ol in developing novel antidiabetic treatments. Such compounds, through their interaction with enzymes and influence on metabolic pathways, could offer new avenues for diabetes management (Şöhretoğlu & Sarı, 2019).
Cardiovascular Disease Management
The metabolite 20-Hydroxyeicosatetraenoic acid (20-HETE), similar in structural complexity to (3beta,20Z)-20-(Hydroxyimino)pregna-5,16-dien-3-ol, plays a crucial role in the cardiovascular system. Its involvement in mechanisms such as cardiac hypertrophy, cardiotoxicity, and hypertension underscores the potential of structurally similar compounds in cardiovascular disease management. The research suggests targeting 20-HETE production and/or action as a therapeutic strategy, indicating that compounds like (3beta,20Z)-20-(Hydroxyimino)pregna-5,16-dien-3-ol could also be explored for cardiovascular applications (Elshenawy et al., 2013).
Neurosteroid Therapeutic Applications
The neuroactive steroid allopregnanolone, closely related to the structural framework of (3beta,20Z)-20-(Hydroxyimino)pregna-5,16-dien-3-ol, has shown potential for treating various stress-related diseases, including PTSD, depression, and alcohol use disorders. This emphasizes the therapeutic benefits of neurosteroids and suggests the exploration of similar compounds for neurological and psychiatric conditions. The review argues for the pleiotropic actions of such steroids in promoting recovery across a variety of illnesses (Boero et al., 2019).
properties
IUPAC Name |
(3S,8R,9S,10R,13S,14S)-17-[(Z)-N-hydroxy-C-methylcarbonimidoyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO2/c1-13(22-24)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,6,15-16,18-19,23-24H,5,7-12H2,1-3H3/b22-13-/t15-,16-,18-,19-,20-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUAYLIXQYVQBPE-MZFALXGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/O)/C1=CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585132 | |
| Record name | (3beta,20Z)-20-(Hydroxyimino)pregna-5,16-dien-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3beta,20Z)-20-(Hydroxyimino)pregna-5,16-dien-3-ol | |
CAS RN |
23549-27-1, 1045-71-2 | |
| Record name | Pregna-5,16-dien-20-one, 3-hydroxy-, oxime, (3β,20Z)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23549-27-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3beta,20Z)-20-(Hydroxyimino)pregna-5,16-dien-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



